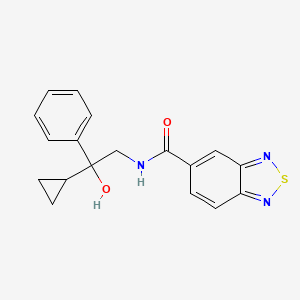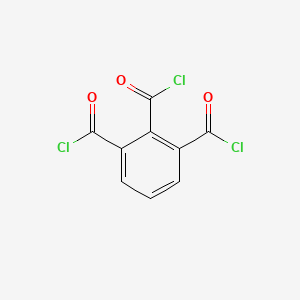
Benzene-tricarbonyl trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-tricarbonyl trichloride, also known as 1,3,5-benzenetricarbonyl trichloride, is a chemical compound with the molecular formula C9H3Cl3O3. It is a derivative of benzene, where three carbonyl chloride groups are attached to the benzene ring at the 1, 3, and 5 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of polymers and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: Benzene-tricarbonyl trichloride can be synthesized through the reaction of trimesic acid (benzene-1,3,5-tricarboxylic acid) with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process involves the conversion of carboxylic acid groups to acyl chloride groups, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: Benzene-tricarbonyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form trimesic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lewis Acids (e.g., Aluminum Chloride): Used in Friedel-Crafts acylation reactions
Major Products Formed:
Amides and Esters: Formed from substitution reactions.
Trimesic Acid: Formed from hydrolysis.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation
科学的研究の応用
Benzene-tricarbonyl trichloride has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials, such as dendrimers and nanomaterials.
Membrane Technology: It is employed in the synthesis of composite membranes for separation processes
作用機序
The primary mechanism of action of benzene-tricarbonyl trichloride involves its role as an acylating agent. In Friedel-Crafts acylation reactions, it reacts with aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to form acylated products. The acylation process involves the formation of a highly reactive acylium ion intermediate, which then reacts with the aromatic substrate to form the final product .
類似化合物との比較
Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid): The parent compound from which benzene-tricarbonyl trichloride is derived.
Isophthaloyl Chloride: A similar compound with two acyl chloride groups attached to a benzene ring.
Terephthaloyl Chloride: Another similar compound with two acyl chloride groups attached to a benzene ring at the 1 and 4 positions
Uniqueness: this compound is unique due to the presence of three acyl chloride groups, which makes it highly reactive and versatile in organic synthesis. Its ability to form a wide range of derivatives through substitution and acylation reactions sets it apart from other similar compounds .
特性
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)
![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)
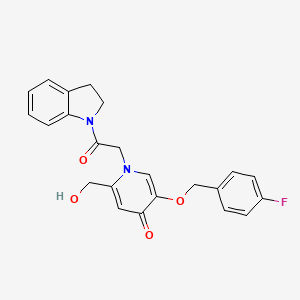
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2556218.png)
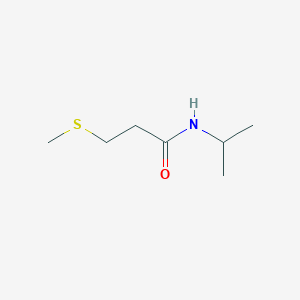
![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)
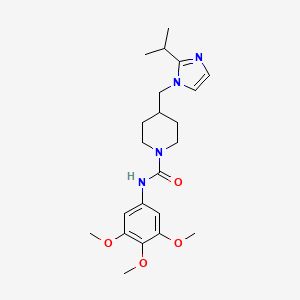
![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)
![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

